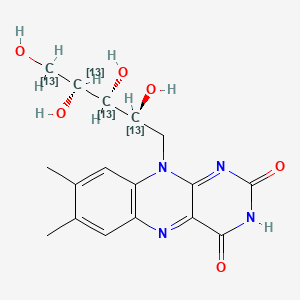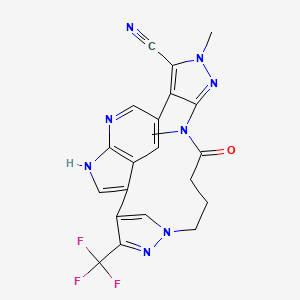
JH-Xiv-68-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JH-Xiv-68-3 is a selective macrocyclic inhibitor of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. It has shown significant antitumor efficacy in head and neck squamous cell carcinoma cell lines .
Métodos De Preparación
The synthesis of JH-Xiv-68-3 involves the creation of a macrocyclic structure that selectively inhibits dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions that result in the formation of the macrocyclic structure .
Análisis De Reacciones Químicas
JH-Xiv-68-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the macrocyclic structure, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Aplicaciones Científicas De Investigación
JH-Xiv-68-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B.
Biology: Employed in cellular assays to investigate the role of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B in various biological processes.
Medicine: Demonstrates potential as an antitumor agent, particularly in the treatment of head and neck squamous cell carcinoma.
Industry: Utilized in the development of targeted cancer therapies due to its selective inhibition of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B .
Mecanismo De Acción
JH-Xiv-68-3 exerts its effects by selectively inhibiting dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. These kinases play a crucial role in cell cycle regulation and survival of quiescent cancer cells. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to antitumor effects .
Comparación Con Compuestos Similares
JH-Xiv-68-3 is unique due to its selective inhibition of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. Similar compounds include:
JH-XVII-10: A derivative of this compound with fluorine introduced to block the 2-position, enhancing its selectivity and potency.
These compounds share the common feature of inhibiting dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B but differ in their structural characteristics and specific applications .
Propiedades
Fórmula molecular |
C21H17F3N8O |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
10,13-dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.12,5.011,15.019,22]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrile |
InChI |
InChI=1S/C21H17F3N8O/c1-30-16(33)4-3-5-32-10-14(18(28-32)21(22,23)24)13-9-27-19-12(13)6-11(8-26-19)17-15(7-25)31(2)29-20(17)30/h6,8-10H,3-5H2,1-2H3,(H,26,27) |
Clave InChI |
OUWNBPQKRZSLKD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCCN2C=C(C3=CNC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)C(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


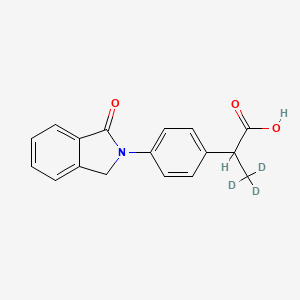
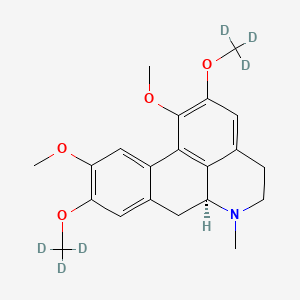
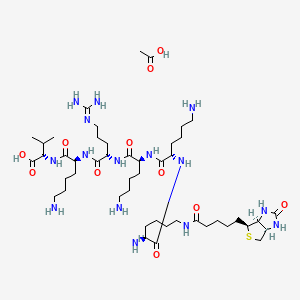


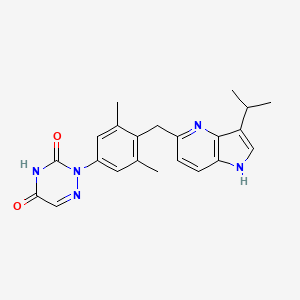
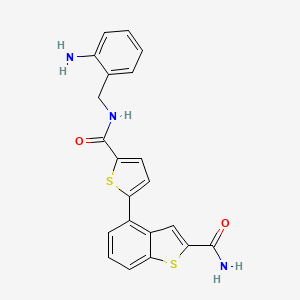
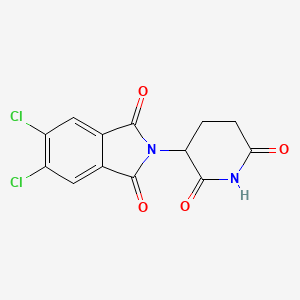
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)
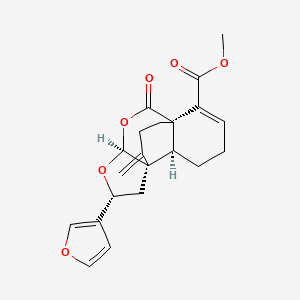


![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
